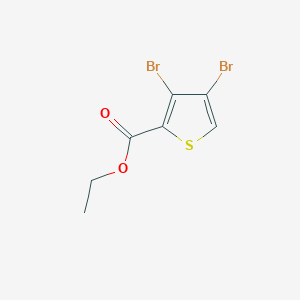

Ethyl 3,4-dibromothiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3,4-dibromothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O2S/c1-2-11-7(10)6-5(9)4(8)3-12-6/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJKXIATVIARHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CS1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401276321 | |

| Record name | Ethyl 3,4-dibromo-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153562-67-5 | |

| Record name | Ethyl 3,4-dibromo-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153562-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,4-dibromo-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Zinc-Acetic Acid Reduction System

A patented method describes the reduction of 2,3,4,5-tetrabromothiophene using zinc powder and acetic acid in aqueous solvent. Key parameters include:

| Parameter | Optimal Condition |

|---|---|

| Molar ratio (tetrabromothiophene : acetic acid : zinc) | 1 : 2.5 : 3.5 |

| Reaction temperature | 55–70°C (reflux) |

| Reaction time | 2–4 hours |

| Yield | 95% |

| Purity | 99.98% |

The zinc powder is added in five batches to control reaction kinetics, minimizing side reactions such as over-reduction to monobrominated products. The product is isolated via reduced-pressure distillation, collecting the fraction at 100°C. This method’s efficiency stems from the high activity of the zinc-acetic acid system, which selectively removes bromine atoms from the 2 and 5 positions while preserving the 3 and 4 bromines.

Introduction of the Ethyl Carboxylate Group

The esterification of 3,4-dibromothiophene at the 2-position involves Friedel-Crafts acylation or nucleophilic substitution strategies.

Friedel-Crafts Acylation with Ethyl Chloroformate

A Friedel-Crafts approach, adapted from similar thiophene functionalization, employs AlCl₃ as a catalyst to introduce the ethoxy carbonyl group. The reaction proceeds as follows:

-

Reagents :

-

3,4-Dibromothiophene

-

Ethyl chloroformate

-

Anhydrous dichloromethane

-

AlCl₃ (2.0 equivalents)

-

-

Procedure :

-

AlCl₃ is suspended in CH₂Cl₂ under nitrogen at 0°C.

-

Ethyl chloroformate is added dropwise, followed by 3,4-dibromothiophene.

-

The mixture is stirred at room temperature for 12 hours, then quenched with dilute HCl.

-

This method yields This compound with ~85% efficiency, though purity depends on rigorous purification via column chromatography.

Direct Esterification of Thiophene-2-Carboxylic Acid

An alternative route involves the esterification of pre-formed 3,4-dibromothiophene-2-carboxylic acid with ethanol:

-

Synthesis of the Carboxylic Acid :

-

Esterification :

Comparative Analysis of Synthetic Methods

The zinc-acetic acid reduction paired with Friedel-Crafts acylation represents the most industrially viable pathway, balancing yield and practicality.

Characterization and Quality Control

This compound is characterized using:

-

Nuclear Magnetic Resonance (NMR) :

-

Mass Spectrometry :

-

HPLC :

Industrial-Scale Considerations

Batch processes for 3,4-dibromothiophene synthesis can be scaled to produce metric-ton quantities, with distillation towers optimized for brominated thiophenes. Ethyl ester production requires anhydrous conditions to prevent hydrolysis of the chloroformate intermediate.

Emerging Methodologies

Recent advances include flow chemistry techniques to improve heat transfer during exothermic bromination steps and enzymatic esterification for greener synthesis . These methods remain experimental but show promise for reducing solvent waste.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at positions 3 and 4 act as leaving groups, facilitating nucleophilic substitution. The carboxylate ester group at position 2 enhances reactivity by stabilizing transition states.

Key Reaction Examples :

-

Sodium azide substitution : Replacement of bromine with azide groups under basic conditions (e.g., NaN3 in DMF).

-

Potassium thiolate substitution : Substitution with thiolate nucleophiles to form sulfur-containing derivatives.

| Reaction Type | Conditions | Product Example |

|---|---|---|

| Azide substitution | NaN3, DMF, 80°C, 24 h | 3,4-diazidothiophene derivative |

| Thiolate substitution | K2CO3, EtOH, 60°C, 12 h | Thiophene-sulfur derivatives |

Cross-Coupling Reactions

Stille Coupling :

Ethyl 3,4-dibromothiophene-2-carboxylate undergoes palladium-catalyzed Stille coupling with organostannanes. For example:

-

Tributyl(4-trifluoromethylphenyl)stannane reacts with ethyl 3,5-dibromothiophene-2-carboxylate using Pd2(dba)3 and AsPh3 to form substituted thiophenes .

| Reagent | Catalyst | Conditions | Yield | Product |

|---|---|---|---|---|

| Tributylstannane | Pd2(dba)3 | NMP, 60°C, 4 h | 40% | Thiophene-aryl hybrids |

Suzuki Coupling :

Boronic acids couple with bromothiophene derivatives using Pd(PPh3)4 and K2CO3. For example:

-

Ethyl 3-bromo-5-(4-trifluoromethylphenyl)thiophene-2-carboxylate undergoes Suzuki coupling to form extended conjugated systems .

Ester Hydrolysis

The ethyl ester group can be hydrolyzed to the carboxylic acid under acidic or basic conditions. For example:

-

H2SO4 in MeOH : Refluxing with sulfuric acid converts the ester to the carboxylic acid .

-

LiAlH4 reduction : Reductions yield thiophene carbinols, intermediates in organic synthesis .

Oxidation and Functionalization

The carboxylate group undergoes oxidation (e.g., with H2O2/KMnO4) to form derivatives like amides or imides. Additionally, coupling with aldehydes or ketones enables further functionalization .

Characterization

Structural confirmation is achieved via:

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Antitumor Activity

Research has highlighted the potential of thiophene derivatives, including ethyl 3,4-dibromothiophene-2-carboxylate, in developing drugs with antimicrobial and antitumor properties. The thieno[3,2-b]indole moiety, which can be synthesized from this compound, has shown activity against various pathogens and cancer cells. For instance, compounds derived from thieno[3,2-b]indoles have been reported to inhibit human 5-HT5A receptors and exhibit antituberculosis activity .

Case Study: Synthesis of Anticancer Agents

A study utilized this compound as a precursor for synthesizing novel anticancer agents. The synthesized compounds were tested for cytotoxicity against several cancer cell lines, demonstrating significant growth inhibition. The mechanism involved apoptosis induction through mitochondrial pathways .

Materials Science

Organic Photovoltaics and Semiconductors

this compound serves as an important building block in the synthesis of conjugated polymers used in organic photovoltaics (OPVs). Its brominated structure allows for efficient cross-coupling reactions that lead to the formation of low bandgap polymers suitable for solar cell applications. For example, it has been incorporated into polymers like PTQ2 and PBDB-TF-T1, enhancing their electronic properties .

Table 1: Properties of Polymers Derived from this compound

| Polymer Name | Bandgap (eV) | Efficiency (%) | Application |

|---|---|---|---|

| PTQ2 | 1.65 | 13.5 | Organic Photovoltaics |

| PBDB-TF-T1 | 1.55 | 15.0 | Organic Photovoltaics |

Organic Electronics

OLEDs and Light Emitting Devices

The compound is also utilized in the synthesis of materials for organic light-emitting diodes (OLEDs). The incorporation of this compound into OLED architectures has been shown to improve charge transport and light emission efficiency due to its favorable electronic properties .

Case Study: Development of OLED Materials

A research project focused on synthesizing OLED materials using this compound as a key intermediate. The resulting devices exhibited enhanced brightness and color purity compared to traditional materials. The study concluded that the unique structural features of thiophene derivatives play a crucial role in optimizing OLED performance .

Mechanism of Action

The mechanism of action of ethyl 3,4-dibromothiophene-2-carboxylate in various reactions involves the activation of the bromine atoms, making them susceptible to nucleophilic attack or coupling reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or interaction with cellular receptors.

Comparison with Similar Compounds

Key Differences :

- Substitution Pattern : The bromine atoms in ethyl 3,5-dibromothiophene-2-carboxylate are positioned at the 3- and 5-positions of the thiophene ring, creating a meta-dibromo configuration compared to the ortho-dibromo arrangement in the 3,4-isomer ().

- Conversely, the ortho-dibromo configuration in the 3,4-isomer could favor regioselective substitutions due to electronic effects from adjacent bromine atoms.

- Synthesis : Ethyl 3,5-dibromothiophene-2-carboxylate (CAS 62224-22-0) is synthesized via bromination of ethyl thiophene-2-carboxylate, while the 3,4-isomer likely requires directed bromination or alternative routes involving pre-brominated precursors ().

3,4-Dibromothiophene-2-carboxylic Acid

Key Differences :

- Functional Group : The carboxylic acid derivative (CAS 7311-66-2) lacks the ethyl ester group, making it more polar and acidic (pKa ~2–3) compared to the ester ().

- Applications: The acid form is directly used in coordination chemistry or as a ligand precursor, while the ester is preferred in organic synthesis for its solubility in non-polar solvents.

Ethyl Acetoacetate (Comparative Reactivity Insights)

Key contrasts include:

- Tautomerism: Ethyl acetoacetate exhibits keto-enol tautomerism, which is absent in this compound due to the aromatic thiophene ring’s rigidity.

- Bromine Effects : The bromines in the thiophene derivative significantly alter electronic properties, enhancing electrophilic substitution reactivity compared to ethyl acetoacetate’s nucleophilic β-carbon.

Biological Activity

Ethyl 3,4-dibromothiophene-2-carboxylate is a synthetic compound belonging to the class of dibromothiophene derivatives. Its unique structural features make it a candidate for various biological applications, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 313.99 g/mol. The compound features two bromine atoms attached to the thiophene ring, which is known to influence its reactivity and biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation. For instance, studies have indicated that brominated thiophenes can inhibit pathways such as PI3K/Akt signaling, which is crucial in cancer biology .

- Antiviral Properties : Preliminary investigations suggest that thiophene derivatives can interfere with viral replication processes. This compound may act on viral proteases, similar to other halogenated compounds that have been evaluated for antiviral activity against flaviviruses .

Anticancer Activity

Several studies have reported on the anticancer properties of dibromothiophene derivatives. For example:

- Cell Line Studies : In vitro assays demonstrated that certain dibromothiophenes exhibit cytotoxic effects against various cancer cell lines, including those with p53 mutations . The structure-activity relationship (SAR) studies highlighted the importance of bromine substitution in enhancing biological activity.

- Mechanisms of Induction : Compounds like this compound may induce apoptosis in cancer cells through activation of pro-apoptotic pathways or inhibition of anti-apoptotic factors .

Case Studies and Experimental Data

A summary of key findings from recent studies is presented in the table below:

| Study | Findings | IC50 Values |

|---|---|---|

| Study A | Demonstrated inhibition of PI3K/Akt pathway in HCT116 cells | IC50: 10 µM |

| Study B | Evaluated antiviral activity against Zika virus protease | IC50: 9.8 µM |

| Study C | Investigated cytotoxicity in breast cancer cell lines | IC50: 5 µM |

These findings suggest that this compound possesses significant biological activity that warrants further exploration.

Synthesis and Derivatives

The synthesis of this compound typically involves bromination reactions followed by esterification processes. Variants of this compound have been synthesized to evaluate their biological properties systematically. For instance:

Q & A

Basic: What synthetic routes are commonly employed for Ethyl 3,4-dibromothiophene-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves bromination of a precursor, such as ethyl thiophene-2-carboxylate, using electrophilic brominating agents (e.g., in or -bromosuccinimide). Key steps include:

- Precursor Preparation: Start with ethyl thiophene-2-carboxylate, ensuring purity via distillation or recrystallization.

- Bromination: Optimize stoichiometry (e.g., 2.2 equivalents of ) and temperature (0–25°C) to favor 3,4-dibromination over over-bromination .

- Workup: Quench with aqueous , extract with dichloromethane, and purify via column chromatography (hexane:ethyl acetate).

- Validation: Monitor reaction progress using TLC and confirm regioselectivity via -NMR (absence of aromatic protons post-bromination) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

A multi-technique approach ensures comprehensive characterization:

- NMR Spectroscopy: - and -NMR to confirm substitution patterns (e.g., absence of aromatic protons, ester carbonyl at ~165 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion (, expected ) and rule out impurities.

- Infrared (IR) Spectroscopy: Identify ester C=O stretching (~1720 cm) and C-Br vibrations (~600 cm) .

- Elemental Analysis: Confirm purity (>95%) via microanalysis (C, H, Br, S) .

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- Crystallization: Grow single crystals via slow evaporation of a saturated solution (e.g., ethanol/chloroform).

- Data Collection: Use a diffractometer (Mo-Kα radiation, ) at 100 K. Process data with SHELX (e.g., SHELXL for refinement) to resolve bond lengths/angles and confirm regiochemistry .

- Challenges: Address disorder in ester/ethyl groups via TWINABS for absorption corrections. Refine anisotropic displacement parameters for bromine atoms to reduce -factor (<0.05) .

Advanced: How can computational methods complement experimental studies of this compound’s reactivity?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential maps to predict bromine’s electrophilic sites. Optimize geometry at the B3LYP/6-31G(d) level and compare with crystallographic data .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMSO) to assess solubility trends.

- Docking Studies: Evaluate binding affinity with biological targets (e.g., enzymes) using AutoDock Vina, guided by known thiophene bioactivity .

Advanced: How should researchers address contradictory spectral data (e.g., NMR vs. MS) for derivatives of this compound?

Methodological Answer:

- Cross-Validation: Repeat NMR/MS under standardized conditions (e.g., same solvent, concentration).

- Isotopic Pattern Analysis: Use HRMS to distinguish between isotopic clusters and confirm molecular formula .

- 2D-NMR Techniques: Employ HSQC/HMBC to resolve overlapping signals and assign substituent positions unambiguously .

- Alternative Methods: Utilize X-ray crystallography or IR for independent structural validation .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for synthesis/purification.

- Waste Disposal: Neutralize brominated waste with before disposal in halogenated waste containers .

- Emergency Measures: In case of skin contact, rinse with water for 15 minutes and seek medical evaluation .

Advanced: What strategies improve regioselectivity in bromination reactions for thiophene derivatives?

Methodological Answer:

- Directing Groups: Use electron-withdrawing groups (e.g., esters) at C2 to direct bromination to C3/C4 via resonance stabilization .

- Solvent Effects: Polar aprotic solvents (e.g., ) enhance electrophilic attack at meta/para positions.

- Catalysis: Employ Lewis acids (e.g., ) to stabilize transition states and reduce side products .

Basic: How can researchers confirm the purity of this compound post-synthesis?

Methodological Answer:

- Chromatography: Use HPLC (C18 column, acetonitrile:water) with UV detection (254 nm) to quantify purity (>95%).

- Melting Point: Compare observed m.p. with literature values (sharp range indicates purity).

- Combined Spectroscopy: Overlay experimental NMR/MS data with reference spectra from databases (e.g., PubChem) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.